Octafluorostyrene

Description

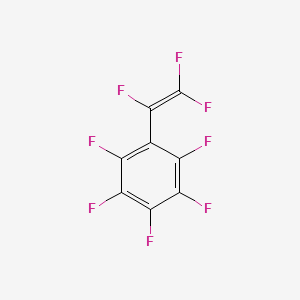

Octafluorostyrene (CAS No. 652-23-3) is an unsaturated fluorocarbon compound with the molecular formula C₈F₈ and a molecular weight of 248.07 g/mol . Structurally, it consists of a benzene ring fully substituted with fluorine atoms and a vinyl group (-CF=CF₂), making it a fluorinated derivative of styrene. Its synthesis involves the dehydrochlorination of 2-chloro-1,2,2-trifluoroethylpentafluorobenzene using potassium hydroxide at elevated temperatures, achieving a 61% conversion yield under optimized conditions .

Properties

CAS No. |

652-23-3 |

|---|---|

Molecular Formula |

C8F8 |

Molecular Weight |

248.07 g/mol |

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(1,2,2-trifluoroethenyl)benzene |

InChI |

InChI=1S/C8F8/c9-2-1(4(11)8(15)16)3(10)6(13)7(14)5(2)12 |

InChI Key |

GZQZKLFXWPAMFW-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=C(F)F)F |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=C(F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Octafluorostyrene with structurally or functionally related fluorinated compounds, including Octafluoropropane (R218) , Octafluoronaphthalene , and Octafluorocyclopentene . Key differences in synthesis, properties, and applications are highlighted.

Key Research Findings and Discussion

Reactivity and Stability

- This compound’s vinyl group enables polymerization, akin to styrene, but its perfluorinated structure enhances resistance to solvents and extreme temperatures compared to non-fluorinated analogs. This makes it valuable for coatings and membranes .

- In contrast, Octafluoropropane (R218) is chemically inert, making it unsuitable for polymerization but ideal for applications requiring stability, such as refrigeration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.